N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2S2 and its molecular weight is 391.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of thiadiazole derivatives, which are structurally related to "N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide", in acting as antimicrobial agents. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activity, finding moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This suggests that modifications of the thiadiazole core, such as those in the queried compound, may influence antimicrobial efficacy.
Cancer Research
The structural framework of "this compound" also finds relevance in cancer research. Mohammadi-Farani, Heidarian, & Aliabadi (2014) investigated N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives for their in-vitro cytotoxicity as potential anticancer agents. Although none surpassed the activity of the reference drug doxorubicin, derivatives with specific substituents on the phenyl ring exhibited notable cytotoxic activity against various cancer cell lines (Mohammadi-Farani, Heidarian, & Aliabadi, 2014). This underscores the potential of thiadiazole derivatives in designing new anticancer agents.
Environmental Science
Compounds with the chloroacetamide group, like "this compound", are often explored for their environmental impact, particularly in the context of herbicides. Zimmerman, Schneider, & Thurman (2002) detailed methods for detecting herbicides and their degradation products in natural water, emphasizing the significance of understanding the environmental fate of such compounds (Zimmerman, Schneider, & Thurman, 2002). This research is critical for assessing the ecological and health risks associated with the use of chloroacetamide-based herbicides and related compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-7-5-11(6-8-14)16-20-17(25-21-16)24-10-15(22)19-13-4-2-3-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAGPVCGFABYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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